盐酸育亨宾

描述

盐酸育亨宾是一种吲哚生物碱,源自非洲树木育亨宾树(Pausinystalia johimbe)和南美树木白皮盖裂果木(Aspidosperma quebracho-blanco)的树皮 。它主要以其α-2肾上腺素受体拮抗剂特性而闻名,并在各种研究项目中得到应用。 从历史上看,它被用作治疗勃起功能障碍的药物,以及作为一种兽药来逆转动物的镇静 .

科学研究应用

盐酸育亨宾具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Yohimbine hydrochloride primarily acts on the alpha-2-adrenergic receptors in the body . It blocks presynaptic alpha-2 adrenergic receptors, increasing sympathetic outflow and potentiating the release of norepinephrine from nerve endings . This leads to various physiological effects such as increased heart rate and blood flow .

Cellular Effects

Yohimbine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in B16F10 mouse melanoma cells .

Molecular Mechanism

Yohimbine hydrochloride exerts its effects at the molecular level primarily through its action as an α2-adrenergic receptor antagonist . By blocking these receptors, yohimbine hydrochloride increases the release of neurotransmitters like norepinephrine, which can have a stimulating effect on the body .

Temporal Effects in Laboratory Settings

The effects of yohimbine hydrochloride have been observed to change over time in laboratory settings. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in in-vitro models .

Dosage Effects in Animal Models

In animal models, the effects of yohimbine hydrochloride have been observed to vary with different dosages. For instance, it has been shown to significantly reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in rats treated with different concentrations of yohimbine hydrochloride .

Metabolic Pathways

Yohimbine hydrochloride appears to undergo extensive metabolism in organs of high flow such as the liver or kidney . The precise metabolic fate of yohimbine hydrochloride has not been fully determined .

Transport and Distribution

While specific transporters or binding proteins for yohimbine hydrochloride have not been identified, it is known that the drug is distributed rapidly in the body, with a half-life between 0.4 and 15 minutes .

Subcellular Localization

Given its mechanism of action as an α2-adrenergic receptor antagonist, it is likely that it interacts with these receptors at the cell membrane .

准备方法

合成路线和反应条件: 盐酸育亨宾可以通过多种方法合成。一种常见的方法是,从育亨宾树的树皮中提取育亨宾,然后将其转化为盐酸盐。 提取过程通常包括将树皮研磨成粉末,然后用酸和醇水溶液的混合溶剂加热并提取 。 然后过滤溶液以去除杂质,并使用乙醇或甲醇水溶液对育亨宾进行重结晶 .

工业生产方法: 在工业环境中,盐酸育亨宾是通过使用甲醇或乙醇等溶剂从育亨宾树的树皮中提取育亨宾来生产的。 然后通过色谱技术对提取的育亨宾进行纯化,并通过与盐酸反应将其转化为盐酸盐 .

化学反应分析

反应类型: 盐酸育亨宾会发生各种化学反应,包括水解、氧化和还原反应。

常见的试剂和条件:

水解: 在 pH 值为 6 和 7 的条件下,盐酸育亨宾会发生水解反应,生成育亨宾酸.

氧化和还原: 涉及盐酸育亨宾的氧化和还原反应的具体条件和试剂的文献记录较少,但可以根据其化学结构进行推断。

主要产物: 水解反应的主要产物是育亨宾酸 .

相似化合物的比较

Rauwolscine: Another indole alkaloid with similar alpha-2 adrenergic antagonist properties.

Corynanthine: An alkaloid found in yohimbe bark with similar pharmacological effects.

Ajmalicine: Another alkaloid present in yohimbe bark with potential anti-anxiety and anti-depressant effects.

Uniqueness: Yohimbine Hydrochloride is unique due to its specific affinity for alpha-2 adrenergic receptors and its historical use in both human and veterinary medicine . Its ability to increase norepinephrine and adrenaline release sets it apart from other similar compounds .

属性

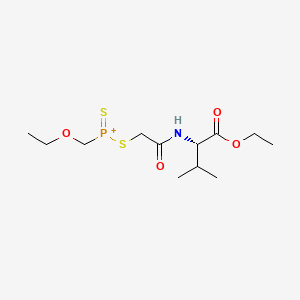

IUPAC Name |

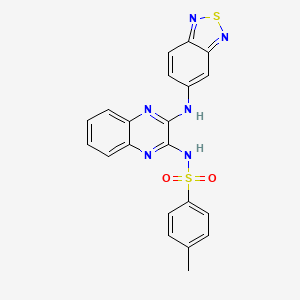

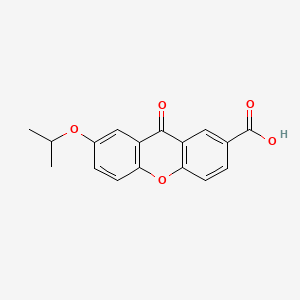

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-32-1, 65-19-0 | |

| Record name | Fauwolscine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

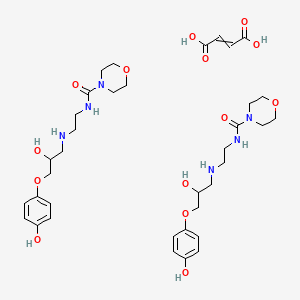

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)